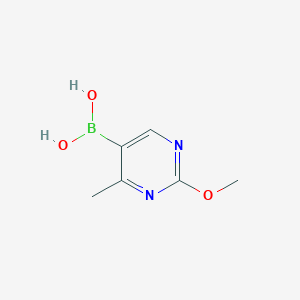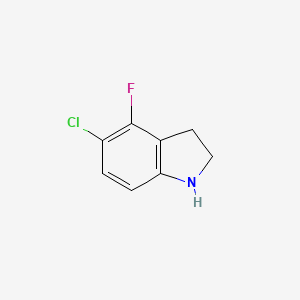
5-Chloro-4-fluoroindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-fluoroindoline is a heterocyclic organic compound with the molecular formula C8H7ClFN It is a derivative of indoline, featuring both chlorine and fluorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 5-Chloro-4-fluoroindoline involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride (CuPy2Cl2) as a catalyst and ethanol as the solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, yielding the desired product in good to excellent yields (64-92%) within a short time frame (9-15 minutes) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis offers advantages such as shorter reaction times, higher yields, and eco-friendly procedures, making it a promising approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-fluoroindoline can undergo various chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The indoline ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indoline derivative.
Scientific Research Applications
5-Chloro-4-fluoroindoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoroindoline and its derivatives involves interactions with various molecular targets and pathways. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological receptors. This can result in enhanced biological activity, such as increased antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 5-Fluoroindoline
- 4-Chloroindoline
- 5-Iodoindole
- 7-Chloroindole
Comparison: 5-Chloro-4-fluoroindoline is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H7ClFN |
|---|---|
Molecular Weight |
171.60 g/mol |
IUPAC Name |
5-chloro-4-fluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7ClFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2 |
InChI Key |
OJZLWLVSSMMYJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


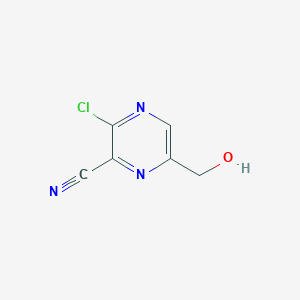

![4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11914483.png)





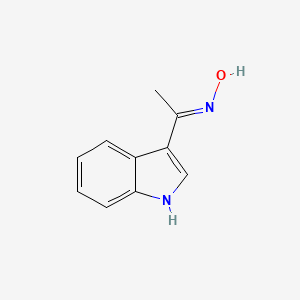


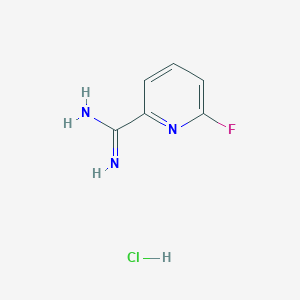
![2H-Indeno[2,1-c]pyridine](/img/structure/B11914554.png)
